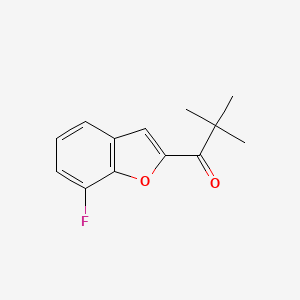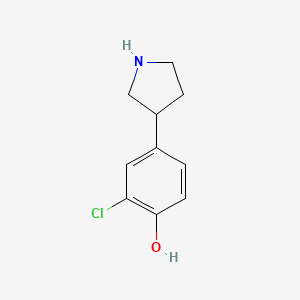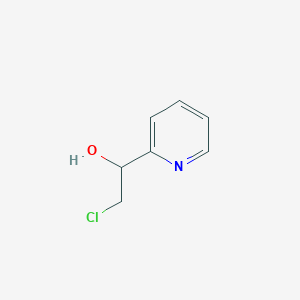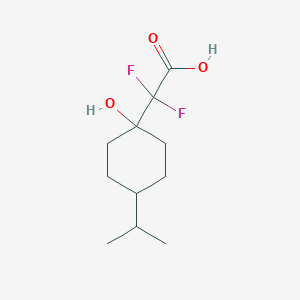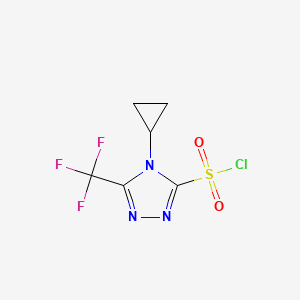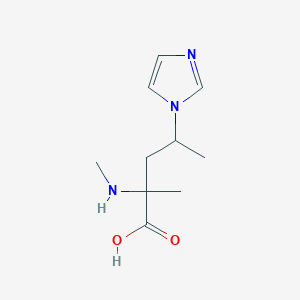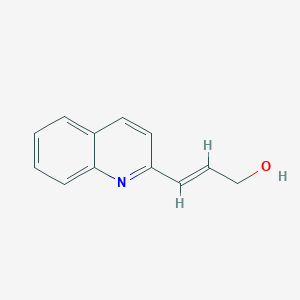
(E)-3-(2-quinolyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-3-(Quinolin-2-yl)prop-2-en-1-ol is an organic compound that features a quinoline ring attached to a propenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(Quinolin-2-yl)prop-2-en-1-ol typically involves the reaction of quinoline derivatives with propenol precursors under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where quinoline-2-carbaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
While specific industrial production methods for (e)-3-(Quinolin-2-yl)prop-2-en-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
(e)-3-(Quinolin-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propenol group to a propanol group.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: (e)-3-(Quinolin-2-yl)propan-1-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
(e)-3-(Quinolin-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which (e)-3-(Quinolin-2-yl)prop-2-en-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the propenol group.
2-Quinolylmethanol: Similar structure with a methanol group instead of a propenol group.
Quinoline-2-carbaldehyde: A precursor in the synthesis of (e)-3-(Quinolin-2-yl)prop-2-en-1-ol.
Uniqueness
(e)-3-(Quinolin-2-yl)prop-2-en-1-ol is unique due to the presence of both the quinoline ring and the propenol group, which confer distinct chemical and biological properties
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
(E)-3-quinolin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-8,14H,9H2/b5-3+ |
InChIキー |
HZSMCZGYICFQLI-HWKANZROSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/CO |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


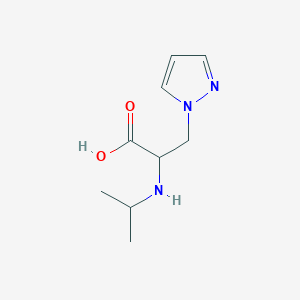


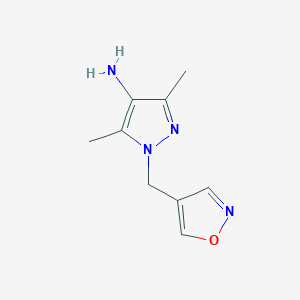
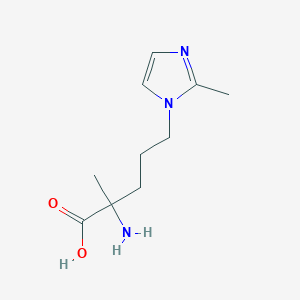
![Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate](/img/structure/B13627307.png)
